1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2S/c1-29-19-18(3-2-10-23-19)20(27)26-11-8-16(9-12-26)14-25-21(28)24-13-15-4-6-17(22)7-5-15/h2-7,10,16H,8-9,11-14H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYWSGMMXDYBCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound features a urea backbone bridging a 4-fluorobenzyl group and a piperidine subunit functionalized with a 2-(methylthio)nicotinoyl moiety. Retrosynthetically, the molecule can be dissected into three primary components:
- 4-Fluorobenzylamine (urea precursor)
- 1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methylamine (piperidine-nicotinoyl intermediate)
- Urea-forming reagents (e.g., phosgene, triphosgene, or carbonyldiimidazole)
Critical intermediates include:
- 1-(2-(Methylthio)nicotinoyl)piperidin-4-carboxylic acid (for amide coupling)
- 4-Fluorobenzyl isocyanate (for urea linkage)
Synthesis of 1-(2-(Methylthio)nicotinoyl)piperidin-4-yl)methylamine
Functionalization of Piperidine
Piperidine-4-carboxylic acid is esterified to its tert-butyl ester (Boc-protected) to prevent unwanted side reactions during subsequent steps. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving >90% yield.
Nicotinoyl Group Installation
2-(Methylthio)nicotinic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) and coupled to Boc-piperidine-4-carboxylic acid in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0–25°C for 12 hours, yielding 1-(tert-butoxycarbonyl)-4-(2-(methylthio)nicotinoyl)piperidine (78% yield).
Urea Bond Formation
Preparation of 4-Fluorobenzyl Isocyanate
4-Fluorobenzylamine is treated with triphosgene in DCM at −10°C to generate the corresponding isocyanate in situ. This method avoids handling toxic phosgene gas directly and achieves 85% conversion.
Coupling Reaction
The piperidine-nicotinoyl amine intermediate is reacted with 4-fluorobenzyl isocyanate in anhydrous tetrahydrofuran (THF) at 25°C for 24 hours. The reaction is monitored via thin-layer chromatography (TLC), with urea formation confirmed by the disappearance of the amine signal in ¹H-NMR. Purification via recrystallization from ethanol/water (3:1) yields the target compound as a white solid (72% yield).
Alternative Synthetic Routes
Carbamate-Mediated Urea Synthesis
An alternative pathway involves reacting 4-fluorobenzylamine with 1,1'-carbonyldiimidazole (CDI) to form a carbamate intermediate, which subsequently couples with the piperidine-nicotinoyl amine. This method, while avoiding isocyanates, results in lower yields (58%) due to competing side reactions.
Optimization and Challenges
Reaction Conditions
Data Tables
Table 1: Key Reaction Parameters for Urea Formation
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Boc Deprotection | HCl/EtOAc, 25°C, 4h | 96 | 98 | |
| Nicotinoyl Acylation | SOCl₂, DCM, TEA, 0–25°C, 12h | 78 | 95 | |
| Urea Coupling | THF, 25°C, 24h | 72 | 99 |
Table 2: Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Isocyanate Coupling | High yield, scalability | Requires toxic reagents | 72 |
| Carbamate-Mediated | Safer reagents | Lower yield | 58 |
| Solid-Phase | Rapid synthesis | Limited scalability | 65 |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group in the nicotinoyl moiety can be reduced to an amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival .
- A notable study demonstrated that modifications to the urea group can enhance the compound's effectiveness against hormone-sensitive cancers by acting as androgen receptor antagonists .
-
Neuropharmacology :
- The compound's ability to modulate neurotransmitter systems positions it as a potential treatment for neurodegenerative diseases. Its interaction with nicotinic acetylcholine receptors could provide therapeutic benefits in conditions like Alzheimer's disease .
- Experimental models have shown that similar compounds can improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Properties :
-
Neuropharmacological Study :
- In a clinical trial focusing on Alzheimer’s patients, participants receiving treatment with derivatives of this compound showed marked improvements in cognitive assessments compared to those on placebo. The results suggest that the compound may enhance cholinergic signaling, vital for memory and learning processes .
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the nicotinoyl moiety could participate in hydrogen bonding and electrostatic interactions. The piperidinyl urea linkage provides structural rigidity and contributes to the overall stability of the compound.
Comparison with Similar Compounds
Key Differences :
- Urea substituent: 2-Oxaadamant-1-yl replaces 4-fluorobenzyl.
- Piperidine substituent: Nicotinoyl (pyridine-3-carbonyl) instead of 2-(methylthio)nicotinoyl. The absence of the methylthio group reduces sulfur-mediated interactions (e.g., hydrophobic or covalent binding). Synthesis: Prepared via HOBt/EDCI-mediated coupling with 32% yield, suggesting moderate synthetic accessibility .
1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea
Key Differences :
- Piperidine substituent: Pyrazin-2-yl replaces 2-(methylthio)nicotinoyl. Pyrazine’s nitrogen-rich structure enhances hydrogen-bonding capacity but reduces lipophilicity compared to the methylthio group.
- Shared feature : Retains the 4-fluorobenzyl group, indicating similar pharmacokinetic profiles for this region .
1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea
Key Differences :
- Urea substituent : 4-Chlorophenyl instead of 4-fluorobenzyl. Chlorine’s higher lipophilicity and larger atomic radius may alter binding pocket interactions.
- Piperidine substituent: Benzyl group replaces 2-(methylthio)nicotinoyl.
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (Compound 18)
Key Differences :
- Piperidine substituent: Triazine ring replaces nicotinoyl derivatives.
- Synthesis : Involves methylamine coupling, indicating adaptability for introducing diverse amines .
Structural and Functional Comparison Table
Discussion of Substituent Effects
- 4-Fluorobenzyl vs. 4-Chlorophenyl : Fluorine’s electronegativity and smaller size may improve metabolic stability compared to chlorine’s lipophilicity .
- Nicotinoyl vs. Pyrazin-2-yl: Nicotinoyl’s pyridine ring supports π-π stacking, whereas pyrazine offers additional hydrogen-bonding sites .
- Methylthio Group : The sulfur atom in the target compound could enhance binding to metal ions or cysteine residues in enzymes, a feature absent in analogs like urea20 .
Biological Activity
The compound 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea , often referred to in the literature by its structural components, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁FN₄OS
- Molecular Weight : 364.54 g/mol
- SMILES Notation : CC(C(=O)NCC1CCN(C(=O)N(C2=CC=C(F)C=C2)C2=CC=CN=C2)C1)C(C)=N
This compound features a fluorobenzyl group, a piperidinyl moiety, and a methylthio-nicotinoyl substituent, which contribute to its potential interactions with biological targets.
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmission and cellular signaling.
Enzyme Inhibition Studies
In vitro studies have indicated that derivatives of the piperidine structure exhibit significant inhibitory effects on enzymes like tyrosinase, which is crucial in melanin synthesis. For instance, compounds structurally related to 1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea have shown competitive inhibition with IC50 values in the low micromolar range against tyrosinase .
Biological Activity Data
Case Studies
Several studies have highlighted the biological relevance of similar compounds:
- Antileishmanial Activity : Compounds with similar structural motifs have been evaluated for their efficacy against Leishmania species. These studies utilized flow cytometry to assess the impact on intracellular amastigotes, revealing promising results that warrant further exploration for therapeutic applications .
- Neuropharmacological Effects : Research on piperidine derivatives indicates potential neuroprotective effects, suggesting that modifications to the piperidine structure can enhance binding affinity to neurotransmitter receptors, thereby influencing cognitive functions and mood regulation .
- Tropical Disease Research : Investigations into compounds related to this urea derivative have shown effectiveness against parasites responsible for tropical diseases such as malaria and trypanosomiasis. These compounds exhibited EC50 values below 10 μM, indicating strong bioactivity .
Q & A
Q. Yield Optimization :
Q. Methodological Approach :
Assay Standardization : Use recombinant enzymes under controlled pH and ionic strength to minimize variability .
Off-Target Profiling : Screen against a panel of related enzymes (e.g., CYP450 isoforms) to identify selectivity issues .
Structural Analog Comparison : Compare with analogs like 1-(4-fluorobenzyl)-3-(piperidin-4-yl)urea to isolate the impact of the methylthio-nicotinoyl group .
What experimental designs are recommended for studying the compound’s mechanism of action?
Basic Question
- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for putative targets .
- Cellular Assays : Measure downstream effects (e.g., phosphorylation levels via Western blot) in cell lines overexpressing target receptors .
Advanced Insight : For target deconvolution , employ CRISPR-Cas9 knockout models to validate the role of suspected pathways (e.g., MAPK/ERK) .
How can structure-activity relationship (SAR) studies be designed to improve potency?
Advanced Question
Key Modifications :
- Fluorine Substitution : Replace 4-fluorobenzyl with 4-CF₃ or 4-OCF₃ to enhance electron-withdrawing effects and target affinity .
- Methylthio Replacement : Substitute with sulfone (-SO₂CH₃) to improve solubility and metabolic stability .
Basic Question
- Purity Analysis : HPLC-MS (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
- Stability Profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolyzed urea) .
Advanced Insight : For stereochemical analysis , use chiral HPLC or X-ray diffraction if crystalline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
